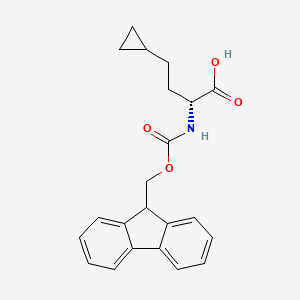

(R)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopropyl group and the introduction of the Fmoc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography, ensures the removal of impurities and the isolation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(R)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the Fmoc group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc Protection Strategy :

The fluorenylmethoxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids. The Fmoc group allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds without interfering with other functional groups.

- Mechanism of Action : The removal of the Fmoc group typically involves treatment with a base such as 4-methylpiperidine, enabling the free amino group to react with activated carboxylic acids to form peptides .

Case Study : In a systematic study on Fmoc-based SPPS, researchers demonstrated that using (R)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid as a building block resulted in peptides with enhanced stability and bioactivity due to the cyclopropyl moiety's influence on conformation and interactions with biological targets .

Medicinal Chemistry

Potential Therapeutic Applications :

Compounds similar to this compound have shown promise in various biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of cyclopropyl-containing amino acids exhibit antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis .

Ongoing research aims to further elucidate the biological mechanisms underlying the activities of this compound. Investigations into its potential as a scaffold for novel therapeutic agents are underway, particularly in oncology and infectious disease contexts.

Wirkmechanismus

The mechanism of action of (R)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amine group, which can then participate in further chemical reactions. The cyclopropyl group provides structural rigidity, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-2-((9H-fluoren-9-ylmethoxycarbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides

Uniqueness

(R)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other Fmoc-protected amino acids and enhances its utility in specific synthetic applications.

Biologische Aktivität

- Molecular Formula : C22H23NO4

- Molecular Weight : Approximately 365.4 g/mol

- IUPAC Name : (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropylbutanoic acid

- Purity : Typically ≥95% in commercial preparations

Biological Activity Overview

The biological activity of (R)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid has not been extensively documented in isolated studies. However, compounds with similar structures often exhibit notable biological properties, including:

- Anticancer Activity : Analogous compounds have shown effectiveness in targeting cancer cells, particularly non-small cell lung cancer (NSCLC) through selective binding mechanisms .

- Modulation of Biological Pathways : The presence of the cyclopropyl moiety may influence interactions with biological targets, potentially modulating pathways relevant to inflammation and cancer progression .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound suggest various avenues for biological activity:

- Cyclopropyl Group : This moiety is known to enhance the binding affinity of compounds to certain receptors, potentially increasing their therapeutic efficacy.

- Fmoc Protection : The Fmoc group serves to protect the amino functionality during synthesis, allowing for further modifications that could enhance biological properties.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into potential biological activities:

| Compound Name | CAS Number | Structural Features | Biological Activity Potential |

|---|---|---|---|

| (S)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid | 2350690-47-8 | Enantiomer with opposite configuration | Potentially different due to chirality |

| (R)-2-Amino-2-cyclopropylacetic acid | 49607-01-4 | Cyclopropyl group with acetic acid backbone | Antimicrobial properties reported |

| (R)-2-Amino-4-cyclopropylbutanoic acid | Not specified | Lacks Fmoc protection | Increased reactivity; potential for diverse applications |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Targeting Cancer Cells : A study highlighted the use of peptide sequences that incorporate similar amino acids in targeting NSCLC cells. These peptides demonstrated selective binding and reduced toxicity towards normal cells, suggesting a promising therapeutic approach .

- Inflammatory Response Modulation : Research indicates that amino acids with cyclopropyl groups can modulate inflammatory pathways, which could be relevant for developing treatments for autoimmune diseases .

- Synthesis and Applications : The synthesis of this compound has been achieved through various catalytic methods, demonstrating its utility as a building block in peptide synthesis aimed at generating bioactive compounds .

Eigenschaften

IUPAC Name |

(2R)-4-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)20(12-11-14-9-10-14)23-22(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFARSMCKSWZMRL-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.